Carbon-13C

NMR Spectroscopy Structural Elucidation Isotope Labeling

Carbon-13C (CAS 14762-74-4) overcomes the key pain point: ¹²C is NMR-silent, ¹⁴C is radioactive. This stable isotope at ≥99 atom % delivers: • NMR detection via I=1/2 spin for 1D/2D experiments (DEPT, HSQC, HMBC). • Reliable metabolic flux analysis with minimal natural abundance correction. • Safe for human diagnostics, notably the ¹³C-urea breath test. Supplied as elemental powder; ready for global shipping.

Molecular Formula CH4
Molecular Weight 17.035 g/mol
CAS No. 14762-74-4
Cat. No. B087752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon-13C
CAS14762-74-4
Synonyms13C isotope
C-13 isotope
Carbon-13
Molecular FormulaCH4
Molecular Weight17.035 g/mol
Structural Identifiers
SMILESC
InChIInChI=1S/CH4/h1H4/i1+1
InChIKeyVNWKTOKETHGBQD-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbon-13C: Key Properties and Applications


Carbon-13C (CAS 14762-74-4), a stable isotope of carbon with a nuclear spin of I = 1/2, constitutes approximately 1.1% of naturally occurring carbon [1]. Unlike the non-detectable spin-zero ¹²C isotope (98.9% natural abundance), ¹³C is uniquely detectable by nuclear magnetic resonance (NMR) spectroscopy . It is non-radioactive, distinguishing it from the β-emitting ¹⁴C isotope, and is commercially supplied at isotopic enrichments ≥99 atom % ¹³C for research use [2]. Its primary applications include NMR structural elucidation, stable isotope labeling in metabolic flux studies, and clinical diagnostics such as the ¹³C-urea breath test for Helicobacter pylori detection [3].

1
NMR-active spin-½ nucleus — enables carbon framework elucidation by 1D and 2D NMR.
2
Non-radioactive stable isotope — supports tracer studies in human research models without ionizing radiation constraints.
3
≥99 atom % ¹³C enrichment — reduces natural abundance correction errors for metabolic flux analysis and labeling experiments.

Why Carbon-13C Cannot Be Substituted


Substituting natural abundance carbon (¹²C) for enriched ¹³C fails because ¹²C has a nuclear spin of zero and is therefore invisible to NMR spectroscopy, rendering structural elucidation impossible . Conversely, substituting ¹⁴C for ¹³C in human studies introduces ethical and regulatory barriers due to ionizing radiation exposure, whereas ¹³C is non-radioactive and safe for repeated use in children and pregnant women [1]. Furthermore, natural abundance ¹³C (1.1%) lacks sufficient isotopic enrichment for precise metabolic flux quantification, which typically requires ≥99 atom % ¹³C to minimize natural abundance correction errors and achieve detectable signal-to-noise in LC-MS or NMR [2].

¹²C substitute ¹²C nuclear spin I=0 produces no NMR signal; structural assignments would not be possible.
¹⁴C substitute β-emitting radioisotope introduces ionizing radiation exposure; limits repeated human tracer studies and requires regulatory review.
Natural abundance ~1.1 atom % ¹³C is insufficient for precise isotopomer quantification; enrichment ≥99% is typically required.

Carbon-13C Comparative Evidence


NMR Detection vs. Carbon-12

The fundamental differentiation of Carbon-13C from the predominant natural isotope Carbon-12C lies in nuclear spin quantum number: ¹³C possesses I = 1/2, rendering it NMR-active and detectable by both 1D and 2D NMR experiments, whereas ¹²C has I = 0 and is completely NMR-silent . This binary property enables unambiguous structural assignment and dynamic studies of organic molecules using ¹³C NMR spectroscopy [1].

NMR detection vs. ¹²C
Head-to-head
¹³C I=½ NMR-active; ¹²C I=0 NMR-silent. Qualitative detection gate.
Essential for any carbon framework NMR study; ¹²C provides no signal.
Physical constant; independent of instrument.
NMR Spectroscopy Structural Elucidation Isotope Labeling

Safety vs. Radioactive Carbon-14

Carbon-13C is a stable, non-radioactive isotope, whereas Carbon-14C is a β-emitter with a half-life of 5,730 years [1]. This difference is critical for human applications: the ¹³C-urea breath test is approved by the FDA for H. pylori diagnosis and is safe for use in children and pregnant women, while ¹⁴C-based tests are contraindicated in these populations due to radiation exposure [2].

Safety vs. ¹⁴C
Head-to-head
¹³C non-radioactive; ¹⁴C β-emitter (E_max 156 keV). Zero radiation dose vs. measurable effective dose.
Supports tracer studies in human research, including pediatric and maternal models, without ionizing radiation barriers.
Regulatory acceptance for ¹³C-UBT research.
Clinical Diagnostics Breath Tests Regulatory Compliance

Diagnostic Accuracy vs. Serology

The ¹³C-urea breath test (¹³C-UBT) demonstrates superior diagnostic accuracy compared to serological testing for H. pylori. A systematic review reports median sensitivity of 96.5% and specificity of 96% for ¹³C-UBT, versus 91% sensitivity and 90% specificity for laboratory-based serological tests [1]. In pediatric populations, the ¹³C-UBT achieved sensitivity of 95% and specificity of 97% at a cut-off threshold of 5.3‰ Δδ value [2].

Diagnostic accuracy vs. serology
Head-to-head
Sensitivity 96.5% vs. 91%; Specificity 96% vs. 90% (systematic review). Pediatric cutoff 5.3‰ Δδ.
Reported higher sensitivity and specificity in diagnostic study context; reduces false-positive/false-negative rates.
Endpoint context; 30-min breath collection.
H. pylori Detection Breath Test Non-Invasive Diagnostics

Enrichment Level vs. Natural Abundance

Metabolic flux analysis (MFA) using ¹³C labeling requires highly enriched substrates to accurately quantify intracellular fluxes. Natural abundance ¹³C is only 1.1%, introducing significant correction errors and limiting detection sensitivity. Commercially available Carbon-13C is supplied at ≥99 atom % ¹³C [1], providing a signal enhancement of approximately 90-fold compared to natural abundance, which enables precise isotopomer distribution analysis by LC-MS or NMR [2].

Enrichment vs. natural abundance
Class-level
≥99 atom % ¹³C commercial vs. ~1.1% natural; ~90× enrichment factor.
High enrichment needed to reduce natural abundance correction complexity for flux quantification.
Data to verify per vendor specification.
Metabolic Flux Analysis Stable Isotope Labeling LC-MS

FDA Approval Status

Among numerous ¹³C-breath tests proposed for pancreatic function, fat absorption, and bacterial overgrowth, only the ¹³C-urea breath test has successfully transitioned from research to FDA-approved clinical diagnostic [1]. This regulatory milestone distinguishes ¹³C-UBT from other ¹³C-based breath tests that remain investigational, and from ¹⁴C-UBT which, despite similar accuracy, faces broader adoption barriers due to radioactivity [2].

FDA approval status
Class-level
Only ¹³C-urea breath test reached FDA-approved diagnostic status; other ¹³C breath tests remain investigational.
Regulatory review context for diagnostic kit development; procurement for approved protocols may require ¹³C-urea.
Source-specific review recommended.
FDA Approval Breath Test Clinical Translation

Carbon-13C Application Scenarios


NMR Structure Elucidation

Carbon-13C is the exclusive carbon isotope capable of providing NMR spectra due to its I=1/2 nuclear spin. Procure elemental ¹³C (99 atom %) or ¹³C-labeled precursors for synthesis of NMR probes. Used in 1D ¹³C NMR, DEPT, HSQC, and HMBC experiments to assign carbon frameworks and study molecular dynamics .

Metabolic Flux Analysis

Utilize ≥99 atom % ¹³C elemental carbon or ¹³C-labeled metabolites (e.g., glucose, amino acids) for LC-MS or NMR-based metabolic flux analysis. High enrichment minimizes natural abundance correction errors, enabling precise quantification of intracellular pathway fluxes in cancer metabolism, microbial engineering, and plant biology [1].

H. pylori Breath Test Diagnosis

Deploy ¹³C-labeled urea in the FDA-approved ¹³C-UBT for non-invasive detection of H. pylori infection. This test is safe for all patient populations, including children and pregnant women, and offers high diagnostic accuracy (sensitivity ~96.5%, specificity ~96%) compared to serology [2]. Repeated testing is feasible for monitoring eradication therapy.

Environmental Tracer Studies

Use ¹³C-enriched compounds or measure natural ¹³C/¹²C ratios (δ¹³C) to trace carbon cycling, organic matter sources, and climate change proxies. While this application often leverages natural abundance, spiking with enriched ¹³C (e.g., ¹³CO₂) enables controlled ecosystem and metabolic labeling experiments [3].

Application
Selection Property
Validation Focus
NMR structural studies
¹³C NMR-active nucleus (I=½)
Signal assignment and molecular dynamics
Metabolic flux research
≥99 atom % ¹³C enrichment
Isotopomer distribution precision
H. pylori breath test research
Non-radioactive ¹³C tracer
Reported diagnostic accuracy endpoints
Environmental tracer studies
¹³C/¹²C isotopic ratio
Carbon cycling and source tracing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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